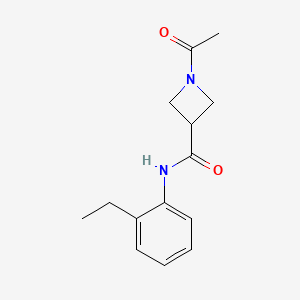
1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the azetidine class of heterocycles. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles like aziridines
準備方法
The synthesis of 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of azetidine intermediates, which can be derived from aziridines or other nitrogen-containing precursors.
Reaction Conditions: The key step involves the formation of the azetidine ring, which can be achieved through cyclization reactions under high temperatures (>100°C) and the presence of suitable catalysts.
Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
科学的研究の応用
1-Acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide has diverse applications in scientific research:
作用機序
The mechanism of action of 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors:
類似化合物との比較
1-Acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives:
生物活性
1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features an azetidine ring, which is known for its unique structural properties that can influence biological activity. The presence of the acetyl group and the ethylphenyl substituent may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing azetidine rings exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of this compound is still under investigation, but it is hypothesized to share similar properties due to its structural characteristics.
Table 1: Summary of Biological Activities of Azetidine Derivatives
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Potential inhibitors of tumor growth | |
| Anti-inflammatory | Modulation of inflammatory pathways |
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
Target Interactions : Similar to other imidazole derivatives, it may interact with various enzymes and receptors, leading to altered cellular functions .
Biochemical Pathways : The compound is expected to influence pathways related to inflammation and cell proliferation, potentially modulating gene expression associated with these processes .
Pharmacokinetics : The pharmacokinetic profile, including absorption and metabolism, is crucial for determining the efficacy and safety of the compound. Azetidine derivatives often exhibit improved metabolic stability compared to larger ring systems due to their structural properties .
Case Studies and Research Findings
Several studies have investigated azetidine derivatives for their therapeutic potential:
- Antimicrobial Activity : A study examining various azetidine derivatives found significant bactericidal effects against Staphylococcus spp., suggesting that modifications in the azetidine structure can enhance antimicrobial properties .
- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of azetidine compounds on cancer cell lines indicated that certain derivatives exhibited selective cytotoxicity while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
- Inhibition Studies : Research into enzyme inhibition has shown that azetidine-containing compounds can act as effective inhibitors in biochemical assays, indicating their potential as drug candidates for various diseases .
特性
IUPAC Name |
1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-11-6-4-5-7-13(11)15-14(18)12-8-16(9-12)10(2)17/h4-7,12H,3,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWNKVHNSPMLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














